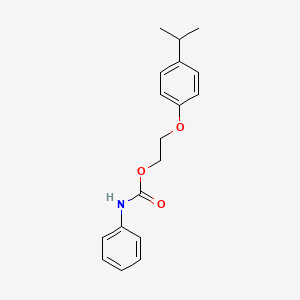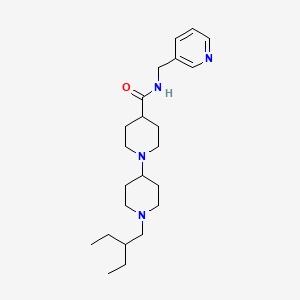
2-(4-isopropylphenoxy)ethyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-isopropylphenoxy)ethyl phenylcarbamate, also known as fenobucarb, is a carbamate insecticide that has been widely used in agriculture to control pests. It was first developed in the 1960s and has been used in various crops such as rice, vegetables, and fruits. Fenobucarb is a broad-spectrum insecticide that works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Wirkmechanismus
Fenobucarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. When acetylcholinesterase is inhibited, acetylcholine accumulates in the synaptic cleft, leading to the disruption of the proper functioning of the nervous system. This results in the paralysis and death of the insect.
Biochemical and Physiological Effects:
Fenobucarb has been shown to have both acute and chronic toxic effects on non-target organisms. Acute exposure to 2-(4-isopropylphenoxy)ethyl phenylcarbamate can cause symptoms such as tremors, convulsions, and respiratory distress. Chronic exposure to 2-(4-isopropylphenoxy)ethyl phenylcarbamate has been linked to developmental and reproductive abnormalities in animals. Fenobucarb has also been shown to have genotoxic and mutagenic effects in some studies.
Vorteile Und Einschränkungen Für Laborexperimente
Fenobucarb is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and has a broad-spectrum of activity against various pests. However, 2-(4-isopropylphenoxy)ethyl phenylcarbamate has been shown to have toxic effects on non-target organisms, and its use in agriculture has been restricted in some countries. In lab experiments, 2-(4-isopropylphenoxy)ethyl phenylcarbamate can be used to study the nervous system in insects and the effects of acetylcholinesterase inhibition. However, care must be taken to ensure that the experiments are conducted in a safe and ethical manner.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-isopropylphenoxy)ethyl phenylcarbamate. One area of research could focus on the development of safer and more environmentally friendly insecticides that have similar or better insecticidal properties than 2-(4-isopropylphenoxy)ethyl phenylcarbamate. Another area of research could focus on the development of new methods for the synthesis of 2-(4-isopropylphenoxy)ethyl phenylcarbamate that are more efficient and cost-effective. Additionally, more research is needed to understand the long-term effects of 2-(4-isopropylphenoxy)ethyl phenylcarbamate on non-target organisms and the environment.
Synthesemethoden
Fenobucarb is synthesized by the reaction of 4-isopropylphenol with ethylene oxide to form 2-(4-isopropylphenoxy)ethanol. The resulting compound is then reacted with phenyl isocyanate to form 2-(4-isopropylphenoxy)ethyl phenylcarbamate. The synthesis process is depicted in the following reaction scheme:
Wissenschaftliche Forschungsanwendungen
Fenobucarb has been extensively studied for its insecticidal properties. It has been shown to be effective against various pests such as aphids, thrips, and leafhoppers. Fenobucarb has also been used in the study of the nervous system in insects. It has been shown to inhibit the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft, which disrupts the proper functioning of the nervous system.
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-14(2)15-8-10-17(11-9-15)21-12-13-22-18(20)19-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAIBPZZMYYMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propan-2-ylphenoxy)ethyl N-phenylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)



![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5206307.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N,N-diethylacetamide](/img/structure/B5206337.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[3-(methylthio)propyl]propanamide](/img/structure/B5206341.png)
![7-(4-bromophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5206354.png)

![2-(methyl{2-[2-(4-methylphenoxy)ethoxy]ethyl}amino)ethanol](/img/structure/B5206372.png)